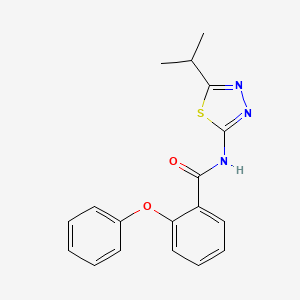

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-phenoxybenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

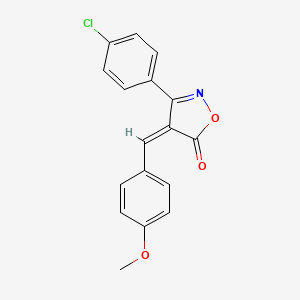

The compound “N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-phenoxybenzamide” is likely to be an organic compound containing a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The isopropyl group attached to the thiadiazole ring is a common substituent in organic chemistry, known for its lipophilic properties. The phenoxy group and the benzamide moiety are common functional groups in medicinal chemistry, often associated with various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, an isopropyl group, a phenoxy group, and a benzamide moiety . The exact structure would depend on the positions of these groups on the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .科学研究应用

Pharmacological Synthesis and Activity

This compound belongs to a class of chemicals that have been studied for their potential therapeutic applications. The phenoxy acetamide derivatives, to which this compound is related, have been investigated for their chemical diversity and pharmacological activities. These activities include potential uses in tailored drug design, where the compound’s molecular interactions and physicochemical properties are leveraged to enhance the safety and efficacy of pharmaceuticals .

Anticonvulsant and Antidepressant Properties

Ketoamides, a group that includes compounds similar to ZINC00249681, have been recognized for their anticonvulsant and antidepressant properties. This suggests that ZINC00249681 could be synthesized and studied as a potential treatment for neurological disorders .

Antiproliferative Activities

The structural analogs of ZINC00249681 have shown antiproliferative activities, indicating possible applications in cancer research. The compound could be used to study the inhibition of cell proliferation in various cancer cell lines .

Inhibitory Effects on Coronaviruses

Research has indicated that ketoamides, which are structurally related to ZINC00249681, exhibit inhibitory effects on coronaviruses, including SARS-CoV-2. This positions ZINC00249681 as a potential candidate for antiviral drug development .

Complexation with Metal Ions

ZINC00249681 and its derivatives have been shown to act as ligands in complexation reactions with metal ions such as copper and zinc. This property can be exploited in the synthesis of coordination compounds with potential industrial and pharmaceutical applications .

Spasmolytic Activity Prediction

In silico analysis has predicted spasmolytic activity for compounds similar to ZINC00249681. This suggests potential applications in the development of drugs to alleviate smooth muscle spasms .

Biomedical Applications

While not directly linked to ZINC00249681, research into zinc oxide nanoparticles (ZnONPs) has highlighted their biomedical applications, including antimicrobial, antioxidant, antidiabetic, anticancer, anti-inflammatory, and antiviral properties. Given the compound’s designation as “ZINC00249681”, it may be worthwhile to explore any potential overlap in biomedical applications .

Nanostructured Material Research

The compound’s potential for forming nanostructures could be explored for applications in nanotechnology. Nanostructured materials have shown promise in various fields, including biomedical engineering, where they could be used to defend against intracellular pathogens and brain tumors .

作用机制

Target of Action

Similar compounds have been reported to have anticancer activity , suggesting that the compound might interact with targets involved in cell proliferation and survival.

Mode of Action

Based on its structural similarity to other thiadiazole derivatives, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

Given its potential anticancer activity, it might influence pathways related to cell cycle regulation, apoptosis, and signal transduction .

Result of Action

Based on its potential anticancer activity, it might inhibit cell proliferation and induce apoptosis in cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other biomolecules could potentially affect its activity .

未来方向

属性

IUPAC Name |

2-phenoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-12(2)17-20-21-18(24-17)19-16(22)14-10-6-7-11-15(14)23-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNBODZDMMNCQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenylacetamide](/img/structure/B5674614.png)

![1-(4-fluorophenyl)-N-methyl-N-[3-(methylthio)benzyl]cyclopropanecarboxamide](/img/structure/B5674622.png)

![N-{5-[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5674626.png)

![2-isobutyl-8-(O-methyl-L-tyrosyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5674630.png)

![2-(2,4-difluorophenoxy)-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide](/img/structure/B5674636.png)

![1-(2-phenoxyethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B5674666.png)

![7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5674686.png)

![(1S*,5R*)-6-(3-fluoro-4-methoxybenzoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674695.png)

![(1S*,5R*)-3-(2-pyrimidinyl)-6-[4-(1H-tetrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674704.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-methoxy-2-furamide](/img/structure/B5674718.png)